2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one
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Overview
Description
2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one: is a fluorinated organic compound characterized by the presence of both a pentafluoropropyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one typically involves the introduction of the pentafluoropropyl group to an imidazole derivative. One common method includes the reaction of 2-imidazolecarboxaldehyde with pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the pentafluoropropyl group.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted imidazole derivatives.
Oxidation Reactions: Formation of oxidized imidazole derivatives.
Reduction Reactions: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. The presence of the imidazole ring, which is a common motif in many biologically active compounds, makes it a candidate for drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure may impart desirable pharmacokinetic properties to drug candidates.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated nature provides enhanced chemical resistance and stability to the materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one involves its interaction with molecular targets through the imidazole ring and the pentafluoropropyl group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the pentafluoropropyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2,3,3,3-pentafluoro-1-propanol: A related compound with a similar pentafluoropropyl group but lacking the imidazole ring.
1,1,1,3,3,3-hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination patterns.
2,2,3,3-tetrafluoro-1-propanol: A compound with fewer fluorine atoms and different chemical properties.
Uniqueness: The uniqueness of 2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one lies in its combination of a highly fluorinated alkyl group and an imidazole ring. This dual functionality imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2302096-53-1 |
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Molecular Formula |
C6H3F5N2O |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(1H-imidazol-2-yl)propan-1-one |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3(14)4-12-1-2-13-4/h1-2H,(H,12,13) |
InChI Key |
YQWOFYKDJMRTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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